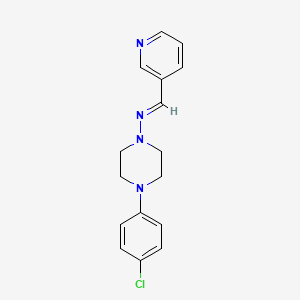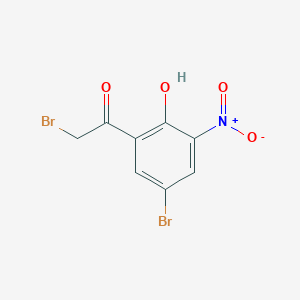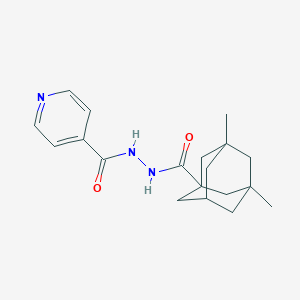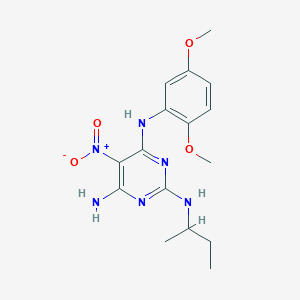
Ethyl 2-amino-6-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a fluorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluoronicotinate typically involves the esterification of 2-amino-6-fluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-nitro-6-fluoronicotinate.
Reduction: Formation of 2-amino-6-fluoronicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-6-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-fluoronicotinate: Similar structure but with the fluorine atom at the 5-position.
2-Amino-6-fluoronicotinic acid: The parent acid form of the compound.
Mthis compound: The methyl ester analog.
Uniqueness
This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring, which can influence its reactivity and biological activity. The ethyl ester group also provides different solubility and stability properties compared to other esters or the parent acid.
Properties
CAS No. |
86724-81-4 |
|---|---|
Molecular Formula |
C8H9FN2O2 |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
OZPWCYIYFOVNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
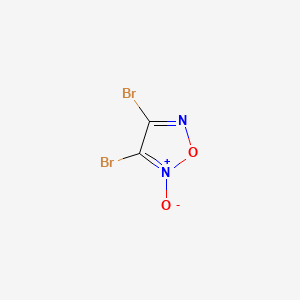
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)
